2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl acrylate
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Overview
Description
2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl acrylate is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes both piperidinyl and isoindolinyl groups, making it a valuable subject for studies in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl acrylate typically involves multi-step organic reactions. One common method starts with the preparation of 4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione, which is then reacted with acryloyl chloride under controlled conditions to form the acrylate ester . The reaction conditions often require the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl acrylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups, enhancing its reactivity.
Reduction: Reduction reactions can be used to modify the piperidinyl or isoindolinyl groups.
Substitution: Nucleophilic substitution reactions are common, especially at the acrylate moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide are used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-functionalized compounds .
Scientific Research Applications
2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl acrylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a modulator of biological pathways, particularly in cancer research.
Medicine: Explored for its therapeutic potential, especially in the development of new drugs targeting specific proteins.
Industry: Utilized in the production of advanced materials with unique properties
Mechanism of Action
The mechanism of action of 2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl acrylate involves its interaction with specific molecular targets. One of the primary targets is the cereblon protein, which plays a crucial role in protein degradation pathways. By modulating cereblon activity, this compound can influence the degradation of target proteins, making it a valuable tool in the development of proteolysis-targeting chimeras (PROTACs) .
Comparison with Similar Compounds
Similar Compounds
4-Amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione: Shares a similar core structure but lacks the acrylate moiety.
Pomalidomide: Another compound with a related structure, used in cancer therapy.
Thalidomide: An older drug with a similar isoindolinyl structure, known for its immunomodulatory effects
Uniqueness
What sets 2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl acrylate apart is its acrylate group, which provides additional reactivity and potential for further functionalization. This makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C16H12N2O6 |
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Molecular Weight |
328.28 g/mol |
IUPAC Name |
[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl] prop-2-enoate |
InChI |
InChI=1S/C16H12N2O6/c1-2-12(20)24-10-5-3-4-8-13(10)16(23)18(15(8)22)9-6-7-11(19)17-14(9)21/h2-5,9H,1,6-7H2,(H,17,19,21) |
InChI Key |
PIAJEGZPKXACQH-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)OC1=CC=CC2=C1C(=O)N(C2=O)C3CCC(=O)NC3=O |
Origin of Product |
United States |
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